2-(Aminomethyl)-N-((R)-1-phenylethyl)butanamide
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Overview
Description
2-(Aminomethyl)-N-(®-1-phenylethyl)butanamide is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an aminomethyl group and a phenylethyl group attached to a butanamide backbone. The presence of the chiral center makes it an interesting subject for asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-N-(®-1-phenylethyl)butanamide typically involves the reaction of a suitable amine with a butanamide derivative. One common method is the resolution of racemic 2-amino butyramide with L-(+)-tartaric acid in alcoholic solvents like methanol, isopropanol, or ethanol . This process yields the desired chiral compound with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale resolution techniques and the use of specific catalysts to ensure high yield and purity. The use of inorganic bases such as potassium carbonate or hydroxide, and organic bases like triethylamine, in suitable solvents, is common in these processes .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-N-(®-1-phenylethyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using alkyl halides as reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines or alcohols .
Scientific Research Applications
2-(Aminomethyl)-N-(®-1-phenylethyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic asymmetric reactions.
Biology: Serves as a building block for the synthesis of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-N-(®-1-phenylethyl)butanamide exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The phenylethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminomethyl indolines
- 2-Aminomethyl pyrrolidines
- 2-Methyl-2-butanol
Uniqueness
2-(Aminomethyl)-N-(®-1-phenylethyl)butanamide stands out due to its unique combination of functional groups and chiral center, which provide distinct reactivity and selectivity in various chemical reactions .
This compound’s versatility and unique properties make it a valuable subject of study in multiple scientific disciplines.
Properties
Molecular Formula |
C13H20N2O |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(aminomethyl)-N-[(1R)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-11(9-14)13(16)15-10(2)12-7-5-4-6-8-12/h4-8,10-11H,3,9,14H2,1-2H3,(H,15,16)/t10-,11?/m1/s1 |
InChI Key |
GQUDXODUSLUDIX-NFJWQWPMSA-N |
Isomeric SMILES |
CCC(CN)C(=O)N[C@H](C)C1=CC=CC=C1 |
Canonical SMILES |
CCC(CN)C(=O)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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